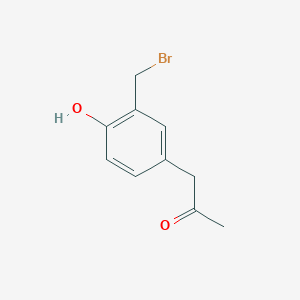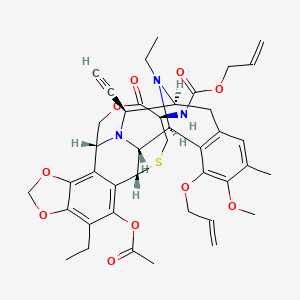
Trabectedin Intermediate A22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trabectedin Intermediate A22 is a key intermediate in the synthesis of trabectedin, a marine-derived antitumor agent. Trabectedin is known for its unique mechanism of action and is used in the treatment of various cancers, including soft tissue sarcoma and ovarian cancer .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Trabectedin Intermediate A22 involves multiple synthetic steps. One common method starts with the reduction of a precursor compound, followed by several steps of functional group transformations, including oxidation, reduction, and cyclization reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize impurities .
化学反应分析
Types of Reactions
Trabectedin Intermediate A22 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are intermediates that further undergo cyclization and functional group transformations to yield this compound. These intermediates are crucial for the final synthesis of trabectedin .
科学研究应用
Trabectedin Intermediate A22 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study complex synthetic pathways and reaction mechanisms. In biology, it serves as a tool to investigate the interactions of marine-derived compounds with biological systems. In medicine, it is a critical intermediate in the synthesis of trabectedin, which is used to treat various cancers, including soft tissue sarcoma and ovarian cancer .
作用机制
Trabectedin Intermediate A22 itself does not have a direct mechanism of action, but it is a crucial intermediate in the synthesis of trabectedin. Trabectedin exerts its effects by binding to the minor groove of DNA, interfering with cell division and genetic transcription processes. It also affects the DNA repair machinery, leading to cell cycle arrest and apoptosis. The molecular targets include transcription factors and DNA repair proteins .
相似化合物的比较
Trabectedin Intermediate A22 is unique compared to other intermediates used in the synthesis of antitumor agents. Similar compounds include lurbinectedin and other ecteinascidins, which also have marine origins and similar mechanisms of action. this compound is specifically tailored for the synthesis of trabectedin, making it distinct in its structural and functional properties .
List of Similar Compounds
- Lurbinectedin
- Ecteinascidin 743
- Ecteinascidin 770
These compounds share similarities in their marine origins and mechanisms of action but differ in their specific applications and synthetic pathways .
属性
分子式 |
C41H47N3O10S |
|---|---|
分子量 |
773.9 g/mol |
IUPAC 名称 |
[(1R,2R,3S,11S,12S,14R,26R)-21,30-diethyl-12-ethynyl-6-methoxy-7-methyl-27-oxo-5-prop-2-enoxy-26-(prop-2-enoxycarbonylamino)-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C41H47N3O10S/c1-9-14-49-37-29-23(16-21(6)34(37)48-8)17-27-26(12-4)44-28-18-51-40(46)25(42-41(47)50-15-10-2)19-55-39(33(44)32(29)43(27)13-5)31-30(28)38-36(52-20-53-38)24(11-3)35(31)54-22(7)45/h4,9-10,16,25-28,32-33,39H,1-2,11,13-15,17-20H2,3,5-8H3,(H,42,47)/t25-,26-,27-,28-,32-,33+,39+/m0/s1 |
InChI 键 |
TXMPNRIGBSCEFS-GLHZXTFZSA-N |
手性 SMILES |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
规范 SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


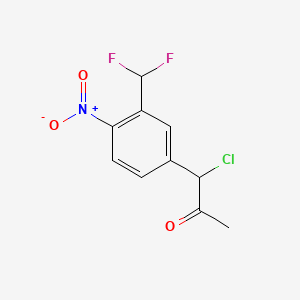
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
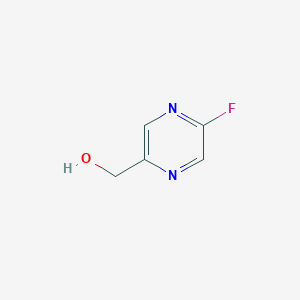
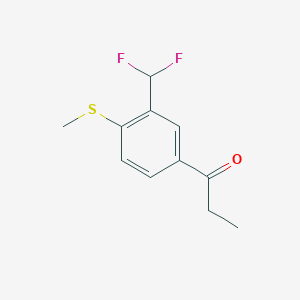
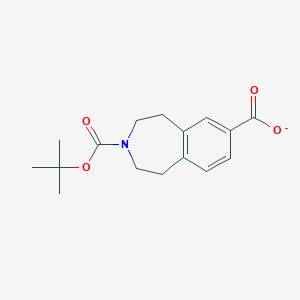
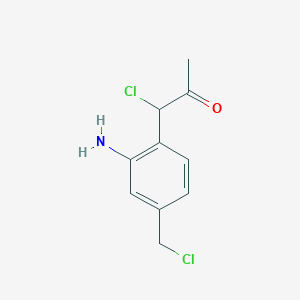
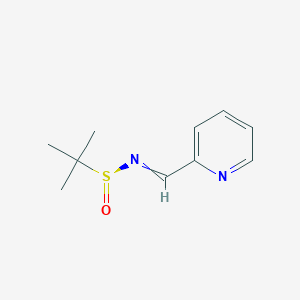
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
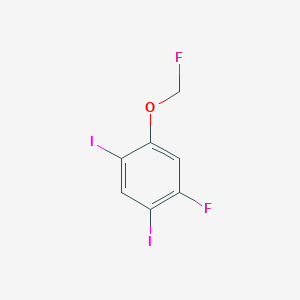
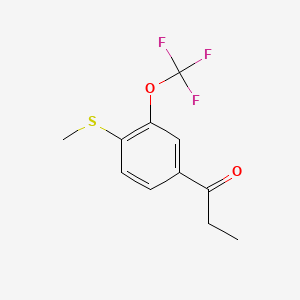

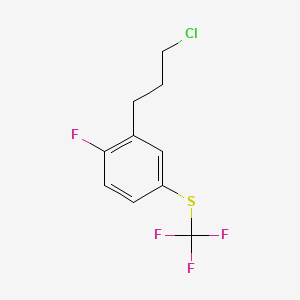
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
